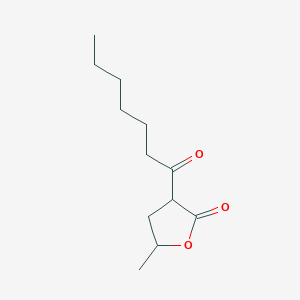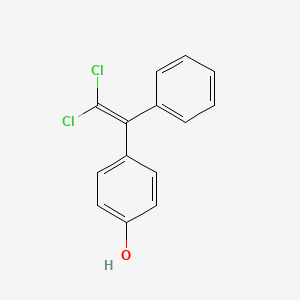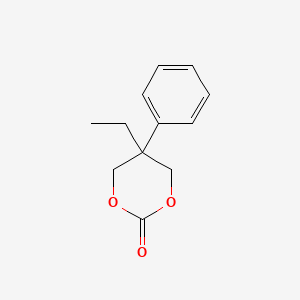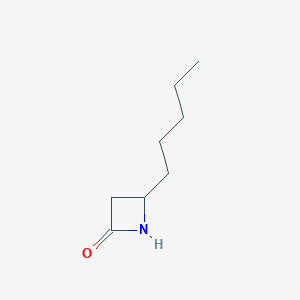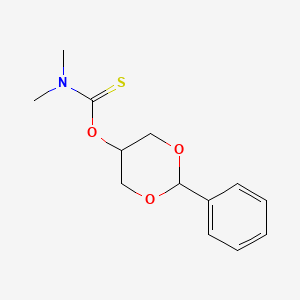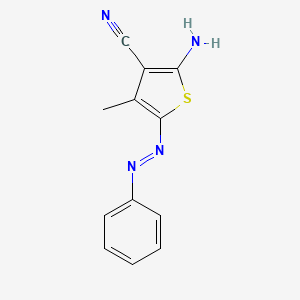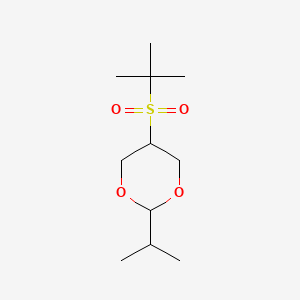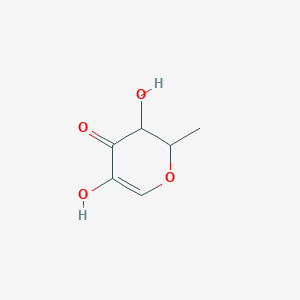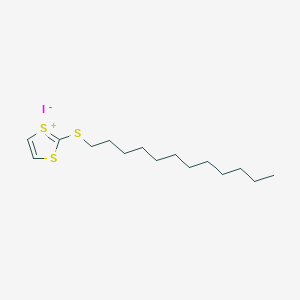
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is a chemical compound known for its unique structure and properties. It belongs to the class of dithiolium salts, which are characterized by the presence of a dithiolium ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide typically involves the reaction of a dithiolium salt with a dodecyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation. Common solvents used in this synthesis include acetonitrile and dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the sulfanium iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium iodide to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfanium compounds.
Applications De Recherche Scientifique
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide involves its interaction with biological membranes and proteins. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxanes
- 1,3-Dioxolanes
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
(2H-1,3-Dithiol-2-ylidene)(dodecyl)sulfanium iodide is unique due to its dithiolium ring structure, which imparts distinct chemical reactivity and biological activity. Unlike other similar compounds, it has a long dodecyl chain that enhances its ability to interact with lipid membranes, making it particularly effective in applications requiring membrane disruption .
Propriétés
Numéro CAS |
105683-41-8 |
|---|---|
Formule moléculaire |
C15H27IS3 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
2-dodecylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C15H27S3.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-15;/h13-14H,2-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
BIDYWFZCLMPXCP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCSC1=[S+]C=CS1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


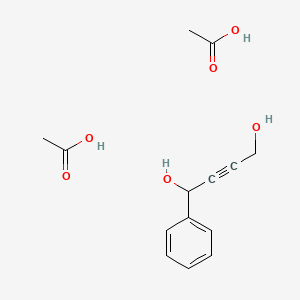

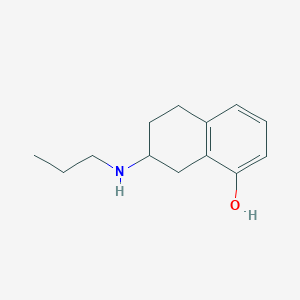
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
